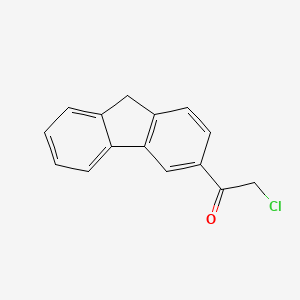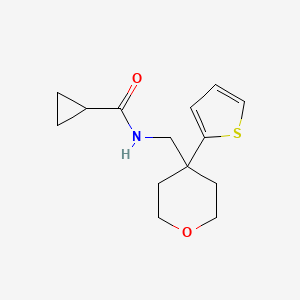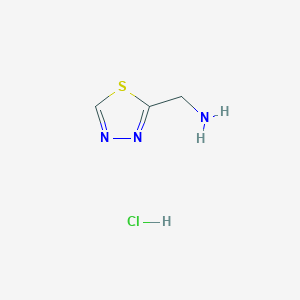
1-(4-Fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridazine derivative with a fluorophenyl group, a propylsulfanyl group, and a carboxylic acid group. Pyridazine is a six-membered ring with two nitrogen atoms. The presence of a fluorophenyl group suggests that the compound could have interesting chemical and physical properties due to the electronegativity of fluorine . The propylsulfanyl group could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the fluorophenyl group, the propylsulfanyl group, and the carboxylic acid group . These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The presence of the fluorophenyl, propylsulfanyl, and carboxylic acid groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure . For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antibacterial Activity
Studies on pyridonecarboxylic acids have shown that variations in the structure, such as the introduction of fluorophenyl groups, significantly influence antibacterial activity. The electron densities on specific oxygen atoms in these compounds strongly affect their effectiveness against bacteria. Compounds with higher electron densities have demonstrated more potent antibacterial activities in vitro. This suggests the potential of structurally similar compounds, including 1-(4-Fluorophenyl)-6-oxo-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid, for development as antibacterial agents (Mu, Guo, & Zhang, 1989).
Synthesis of Fluorinated Heterocyclic Compounds
Fluorinated heterocyclic compounds have garnered attention due to their unique properties and potential applications in pharmaceuticals. The versatility of fluorine-containing building blocks, such as 2-fluoroacrylic derivatives, has been exploited for the synthesis of various fluorine-bearing heterocycles, including pyrazolones and pyrimidines. These methodologies could be applicable to the synthesis and functionalization of this compound for the development of new pharmaceuticals (Shi, Wang, & Schlosser, 1996).
Anticancer Activity
Recent studies have focused on synthesizing new derivatives of pyridazinone with potential antioxidant and anticancer activities. The structural modifications and introduction of specific functional groups have been shown to enhance the anticancer properties of these compounds. Research into similar compounds, including this compound, may lead to the discovery of novel anticancer agents with improved efficacy and selectivity (Mehvish & Kumar, 2022).
Catalytic Applications in Organic Synthesis
The development of novel catalysts is crucial for advancing organic synthesis. Compounds with specific structural features, similar to this compound, have been investigated for their potential as catalysts in various organic reactions. These include the synthesis of bis(pyrazol-5-ol) derivatives, coumarin-3-carboxylic acids, and cinnamic acids under green and mild conditions. Such applications underscore the compound's potential utility in organic synthesis and the development of new catalytic processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-6-oxo-4-propylsulfanylpyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-2-7-21-11-8-12(18)17(16-13(11)14(19)20)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEVNBUQUCWLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)


![(1R,5S)-3-methylene-8-((3-(trifluoromethyl)benzyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2974145.png)

![ethyl 4-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamido)benzoate](/img/structure/B2974148.png)
![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2974151.png)
![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/no-structure.png)



![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)